Cas no 15548-23-9 (5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-7-methyl-)
![5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-7-methyl- structure](https://ko.kuujia.com/scimg/cas/15548-23-9x500.png)
15548-23-9 structure
상품 이름:5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-7-methyl-
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-7-methyl- 화학적 및 물리적 성질
이름 및 식별자
-
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-7-methyl-
- 6,7,7a,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline
- (?à)-Roemerine
- Aporphine,1,2-[methylenebis(oxy)]-
- Roemerin
- 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6}.0^{8,20}.0^{14,19}]icosa-1(20),2(6),7,14,16,18-hexaene
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline, 6,7,7a,8-tetrahydro-7-methyl-, (7aS,12aS)-
- SR-01000810842-2
- (-)-Remerine
- 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0?,?.0?,??.0??,??]icosa-1(20),2(6),7,14,16,18-hexaene
- l-Roemerine
- Remerine (alkaloid)
- DTXSID10866578
- CS-0023468
- (-)-Aporheine
- NCGC00180552-01
- 7-Methyl-6,7,7a,8-tetrahydro-5H-benzo[g][1,3]dioxolo[4',5':4,5]benzo[1,2,3-de]quinoline
- Remerine
- 15548-23-9
- SR-01000810842-4
- GNF-PF-4466
- 1-Remerine
- 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
- MLS001208416
- NSC36335
- 1,2-(Methylenedioxy)-6a-beta-Aporphine
- (-)-roemerine
- SR-01000810842-3
- FT-0775728
- Oprea1_656488
- (12S)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6.0^{8,20.0^{14,19]icosa-1(20),2(6),7,14,16,18-hexaene
- 2030-53-7
- SR-01000810842
- CHEMBL36654
- BDBM50284797
- (R)-Roemerine
- ST082313
- 7-Methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
- SCHEMBL673805
- NSC-36335
- Oprea1_838512
- AKOS024285186
- Aporheine
- ACon1_001394
- HY-N2886
- CHEBI:173982
- Remerin
- cid_235224
- SMR000517937
- 7-Methyl-6,7,7a,8-tetrahydro-5H-benzo[g][1,3]dioxolo[4'',5'':4,5]benzo[1,2,3-de]quinoline
- HMS1692H22
-
- 인치: InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3/t14-/m1/s1
- InChIKey: JCTYWRARKVGOBK-CQSZACIVSA-N
- 미소: CN1CCC2=C3C(=C4OCOC4=C2)C2=CC=CC=C2C[C@@H]13
계산된 속성
- 정밀분자량: 279.12601
- 동위원소 질량: 279.126
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 21
- 회전 가능한 화학 키 수량: 0
- 복잡도: 414
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 21.7Ų
- 소수점 매개변수 계산 참조값(XlogP): 3.3
실험적 성질
- PSA: 21.7
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-7-methyl- 관련 문헌
-
J. T. Hewitt Annu. Rep. Prog. Chem. 1907 4 138
-
5. Index pages
15548-23-9 (5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-7-methyl-) 관련 제품
- 475-67-2(Isocorydine)
- 475-83-2(Nuciferine)
- 128-76-7(4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-)
- 1862-41-5(5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-)
- 5096-57-1((S)-(-)-Canadine)
- 522-97-4(Tetrahydroberberine)
- 476-70-0(Boldine)
- 5890-18-6(Laurolitsine)
- 586410-08-4(cis-3,4',5-Trimethoxy-3'-hydroxystilbene)
- 1270352-85-6(3-AMINO-3-(3-BROMO-2-METHYLPHENYL)PROPANENITRILE)
추천 공급업체
Hebei Ganmiao New material Technology Co., LTD
골드 회원
중국 공급자
대량

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
중국 공급자
대량

Baoji Haoxiang Bio-technology Co.Ltd
골드 회원
중국 공급자
대량
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약
